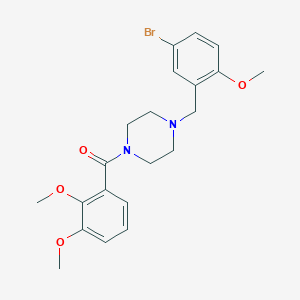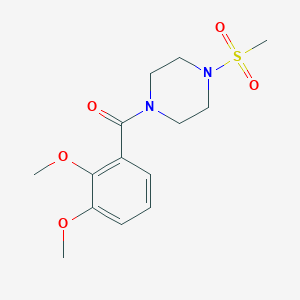
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the modulation of mood and anxiety. The exact mechanism of action of this compound in cancer treatment is not well understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine depend on the dose and duration of exposure. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as anti-cancer properties. However, the long-term effects of this compound on the brain and other organs are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in mood and anxiety disorders. However, one limitation of this compound is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of more potent and selective SSRIs based on this compound. Additionally, further studies are needed to understand the mechanisms of action of this compound in cancer treatment and to explore its potential use in other diseases. Finally, more research is needed to understand the long-term effects of this compound on the brain and other organs.
Synthesemethoden
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 5-bromo-2-methoxybenzylamine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has potential applications in drug development due to its ability to act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used as antidepressants and anxiolytics, and this compound has shown promising results in preclinical studies. Additionally, this compound has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
Produktname |
1-(5-Bromo-2-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C21H25BrN2O4 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-8-7-16(22)13-15(18)14-23-9-11-24(12-10-23)21(25)17-5-4-6-19(27-2)20(17)28-3/h4-8,13H,9-12,14H2,1-3H3 |
InChI-Schlüssel |
RWYUQTMLUXKGET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)





![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)